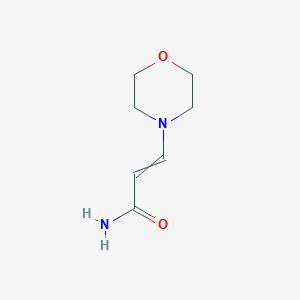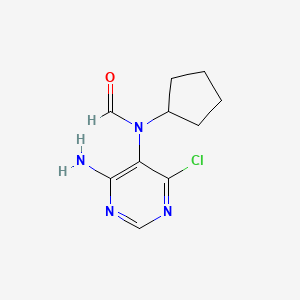
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide is a chemical compound with a molecular formula of C11H14ClN5O. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 4-position and a chlorine atom at the 6-position, along with a cyclopentyl group attached to the formamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Chlorination: The pyrimidine ring is then chlorinated at the 6-position using a chlorinating agent such as phosphorus oxychloride (POCl3).
Amination: The chlorinated pyrimidine is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 4-position.
Formylation: The amino-chloropyrimidine is then reacted with formic acid or a formylating agent to introduce the formamide group.
Cyclopentylation: Finally, the formamide derivative is reacted with cyclopentylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like thiols, amines, alkoxides, in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-amino-6-chloropyrimidin-5-yl)formamide
- N-(4-amino-6-chloropyrimidin-5-yl)-N-methylformamide
- N-(4-amino-6-chloropyrimidin-5-yl)-N-ethylformamide
Uniqueness
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Propriétés
Numéro CAS |
40067-41-2 |
|---|---|
Formule moléculaire |
C10H13ClN4O |
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide |
InChI |
InChI=1S/C10H13ClN4O/c11-9-8(10(12)14-5-13-9)15(6-16)7-3-1-2-4-7/h5-7H,1-4H2,(H2,12,13,14) |
Clé InChI |
FZWKJECFULLCEC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(C=O)C2=C(N=CN=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


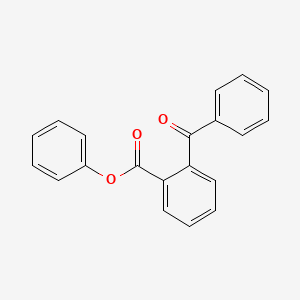
![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)
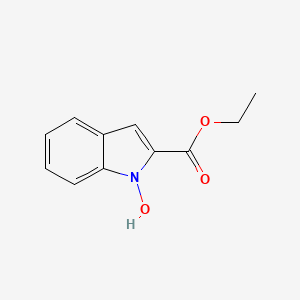
![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)

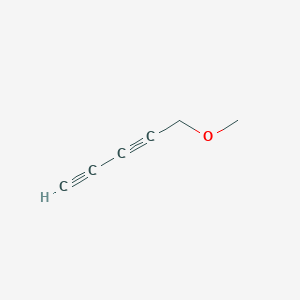
![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)

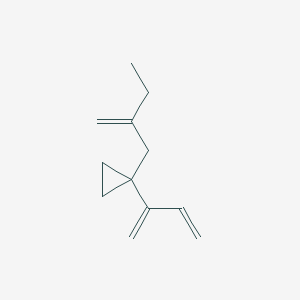

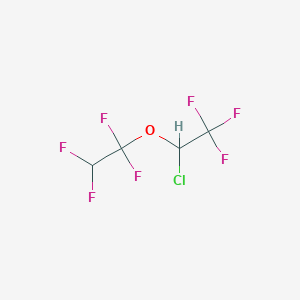
![N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14651657.png)
